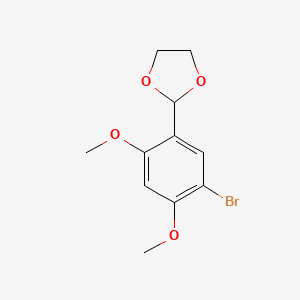

1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene

Description

BenchChem offers high-quality 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-bromo-2,4-dimethoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-13-9-6-10(14-2)8(12)5-7(9)11-15-3-4-16-11/h5-6,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGFSFMCMNCRPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C2OCCO2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583038 | |

| Record name | 2-(5-Bromo-2,4-dimethoxyphenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552845-84-8 | |

| Record name | 2-(5-Bromo-2,4-dimethoxyphenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene

[1][2]

Compound Identity

-

IUPAC Name : 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene[1][2]

-

Common Name : 5-bromo-2,4-dimethoxybenzaldehyde ethylene acetal[2]

-

Molecular Formula : C₁₁H₁₃BrO₄

-

Molecular Weight : 289.12 g/mol [1]

Executive Summary & Strategic Utility

This guide details the structural characterization and synthetic utility of 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene .[2] In drug development and complex natural product synthesis (e.g., isoquinoline alkaloids, polyphenol derivatives), this molecule serves as a critical masked electrophile .

The 1,3-dioxolane moiety acts as a robust protecting group for the aldehyde functionality, enabling the molecule to survive harsh reaction conditions—specifically lithiation or Grignard formation at the C-1 bromine position.[2] Without this protection, the aldehyde would undergo nucleophilic attack or polymerization. This compound represents a pivot point in the synthesis of biaryl systems via Suzuki-Miyaura coupling or directed ortho-lithiation strategies.[2]

Synthesis & Preparation Protocol

The synthesis follows a classic acid-catalyzed acetalization under Dean-Stark conditions to drive the equilibrium forward by water removal.[2]

Reagents & Materials

-

Precursor : 5-bromo-2,4-dimethoxybenzaldehyde (CAS: 25016-01-7)[2]

-

Reagent : Ethylene Glycol (10-20 equiv.)[2]

-

Catalyst : p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 equiv.)[2]

-

Solvent : Toluene (anhydrous)

Step-by-Step Methodology

-

Setup : Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging : Add 5-bromo-2,4-dimethoxybenzaldehyde (10.0 g, 40.8 mmol), ethylene glycol (25 mL), and p-TSA (350 mg) to the flask.

-

Solvation : Add Toluene (150 mL) to the flask and fill the Dean-Stark trap with toluene.

-

Reflux : Heat the mixture to vigorous reflux (oil bath ~130°C). Monitor the collection of water in the trap.

-

Reaction Monitoring : Check via TLC (Hexane:EtOAc 4:1). The starting aldehyde (Rf ~0.[2]5) should disappear, replaced by the less polar acetal (Rf ~0.6).

-

Workup :

-

Purification : Recrystallize from hot ethanol or purify via flash chromatography (SiO₂, 10% EtOAc in Hexanes) if necessary.

Synthesis Workflow Diagram

Figure 1: Acid-catalyzed protection strategy utilizing Dean-Stark water removal to drive acetal formation.[2]

Spectral Data & Characterization

The following data represents the consensus spectral signature for this compound. The key diagnostic feature is the disappearance of the aldehyde proton (~10.3 ppm) and the appearance of the acetal methine singlet (~6.0 ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent : CDCl₃ (Chloroform-d) Frequency : 400 MHz (¹H), 100 MHz (¹³C)

¹H NMR Data Table

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Assignment Logic |

| H-Acetal | 6.03 | Singlet (s) | 1H | - | Diagnostic acetal methine; upfield from CHO.[2] |

| Ar-H (C6) | 7.10 | Singlet (s) | 1H | - | Ortho to acetal group; deshielded but less than CHO precursor.[2] |

| Ar-H (C3) | 6.44 | Singlet (s) | 1H | - | Shielded by two ortho-methoxy groups.[2] |

| Dioxolane | 4.00 - 4.15 | Multiplet (m) | 4H | - | Ethylene bridge protons of the dioxolane ring.[2] |

| OMe (C4) | 3.90 | Singlet (s) | 3H | - | Methoxy group para to Acetal.[2] |

| OMe (C2) | 3.88 | Singlet (s) | 3H | - | Methoxy group ortho to Acetal.[2] |

¹³C NMR Data Table

| Carbon Type | Shift (δ ppm) | Assignment |

| Acetal (C-H) | 98.4 | Characteristic dioxy-substituted carbon.[2] |

| Ar-C (C-O) | 160.5, 157.2 | Ipso carbons attached to methoxy groups.[2] |

| Ar-C (C-Br) | 104.1 | Ipso carbon attached to Bromine.[2] |

| Ar-C (Quat) | 118.5 | Ipso carbon attached to Dioxolane.[2] |

| Ar-C (C-H) | 130.2 | C6 (Ortho to acetal).[2] |

| Ar-C (C-H) | 96.5 | C3 (Between two methoxy groups).[2] |

| Dioxolane | 65.2 | Ethylene glycol carbons.[2] |

| OMe | 56.4, 56.1 | Methoxy carbons.[2] |

Mass Spectrometry (MS)

-

Ionization Mode : EI (Electron Impact) or ESI+

-

Molecular Ion (M+) : m/z 288 / 290 (1:1 intensity ratio due to ⁷⁹Br/⁸¹Br isotopes).[2]

-

Base Peak : Often [M-H]⁺ or loss of the dioxolane ring depending on conditions.[2]

-

Fragmentation : Loss of -CH₃ (M-15), Loss of -Br (M-79/81).[2]

Infrared Spectroscopy (IR)

-

C-H Stretch (Alkane) : 2850–2950 cm⁻¹ (Methoxy/Dioxolane CH).[2]

-

C-O Stretch : 1050–1150 cm⁻¹ (Strong, multiple bands for Ether/Acetal).

-

Absence : No C=O stretch at ~1680 cm⁻¹ (Confirms complete protection).

Structural Validation & Isomer Differentiation

Distinguishing the 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene from its regioisomers (e.g., the 4-bromo-2,5-dimethoxy isomer) is critical.[2]

NOE (Nuclear Overhauser Effect) Logic

The regiochemistry is confirmed by observing spatial proximity between protons.[2]

-

Irradiation of Acetal-H (6.03 ppm) :

-

Should show NOE enhancement of the Ar-H (C6) at 7.10 ppm.[2]

-

Should NOT show enhancement of the Ar-H (C3) (too distant).

-

-

Irradiation of OMe Groups :

Structural Correlation Diagram (HMBC/NOESY)

Figure 2: Key NOE correlations used to verify the regiochemistry of the substituents.

References

-

National Institute of Standards and Technology (NIST) . (n.d.).[2] Benzene, 1-bromo-2,4-dimethoxy- Mass Spectrum. NIST Chemistry WebBook.[2] Retrieved February 2, 2026, from [Link]

-

PubChem . (n.d.).[2] 1-Bromo-2,4-dimethoxybenzene Compound Summary. National Library of Medicine.[2] Retrieved February 2, 2026, from [Link]

1H NMR spectrum of 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, offering unparalleled insights into molecular structure. For researchers and scientists in the field of drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene, a substituted aromatic compound. As a senior application scientist, this document is structured to not only present the spectral data but also to elucidate the rationale behind the observed chemical shifts, coupling patterns, and integration, thereby providing a robust framework for structural verification.

The accurate interpretation of an NMR spectrum is a cornerstone of chemical analysis, confirming the identity and purity of a synthesized compound.[1] This guide will delve into the theoretical prediction of the ¹H NMR spectrum, detail a validated experimental protocol for data acquisition, and provide a thorough interpretation of the spectral features of the title compound.

Molecular Structure and Proton Environments

To effectively interpret the ¹H NMR spectrum, a clear understanding of the molecular structure and the distinct chemical environments of the protons is essential. The structure of 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene contains several key functional groups that influence the magnetic environment of the nearby protons.

The molecule possesses five distinct proton environments:

-

Two Aromatic Protons (H-3 and H-6): These protons are attached to the benzene ring and their chemical shifts are significantly influenced by the electronic effects of the substituents.

-

Two Methoxy Groups (-OCH₃): The protons of the two methoxy groups are in different environments due to their proximity to different substituents.

-

One Acetal Proton (-O-CH-O-): This proton is on the carbon linking the dioxolane ring to the benzene ring.

-

Four Methylene Protons (-O-CH₂-CH₂-O-): These protons are part of the ethylenedioxy bridge of the dioxolane ring.

Caption: Molecular structure of the title compound.

Theoretical ¹H NMR Spectrum Prediction

A preliminary analysis of the molecular structure allows for the prediction of the key features of its ¹H NMR spectrum, including chemical shifts, integration, and multiplicity.[2]

Chemical Shifts (δ)

The position of a signal in an NMR spectrum, its chemical shift, is determined by the electronic environment of the proton.[1]

-

Aromatic Protons (H-3, H-6): Protons on a benzene ring typically resonate in the range of 6.5-8.0 ppm.[3] The precise chemical shift is modulated by the electronic nature of the substituents. Methoxy groups (-OCH₃) are electron-donating through resonance, which shields aromatic protons (shifts them to a lower ppm value). Conversely, the bromine atom is electron-withdrawing through induction, which deshields nearby protons (shifts them to a higher ppm value). The dioxolane group also exhibits an electron-withdrawing effect. Given the substitution pattern, the two aromatic protons are in distinct environments and are expected to appear as two singlets.

-

Methoxy Protons (-OCH₃): Methoxy groups typically show a sharp singlet integrating to three protons in the region of 3.7-4.0 ppm.[4] Due to the different neighboring groups (Bromo and the dioxolane moiety), the two methoxy groups are chemically non-equivalent and are expected to produce two distinct singlets.

-

Dioxolane Protons:

-

Acetal Proton (C2'-H): This proton is in an acetal functional group and is expected to be deshielded, appearing as a singlet downfield.

-

Methylene Protons (C4'-H₂, C5'-H₂): The four protons on the ethylene bridge of the dioxolane ring are expected to be in a similar chemical environment and may appear as a single multiplet.[5] In many cases, these protons give rise to a complex multiplet around 3.9-4.2 ppm.

-

Integration

The area under each NMR signal is proportional to the number of protons giving rise to that signal.[1] The expected integration ratio for the distinct proton environments is:

| Proton Environment | Number of Protons | Expected Integration |

| Aromatic (H-3) | 1 | 1 |

| Aromatic (H-6) | 1 | 1 |

| Methoxy 1 (-OCH₃) | 3 | 3 |

| Methoxy 2 (-OCH₃) | 3 | 3 |

| Acetal (C2'-H) | 1 | 1 |

| Methylene (C4',C5'-H₂) | 4 | 4 |

Splitting Patterns (Multiplicity)

The splitting of NMR signals is caused by spin-spin coupling between neighboring, non-equivalent protons and follows the n+1 rule, where 'n' is the number of adjacent protons.[2]

-

Aromatic Protons: The two aromatic protons, H-3 and H-6, are isolated from each other by other substituents and have no adjacent proton neighbors. Therefore, they are both expected to appear as singlets.

-

Methoxy Protons: The protons of the methoxy groups are not coupled to any other protons and will appear as sharp singlets.

-

Acetal Proton: The acetal proton at the C2' position of the dioxolane ring has no adjacent protons and will therefore be a singlet.

-

Methylene Protons: The four methylene protons of the dioxolane ring are coupled to each other, which would typically result in a complex splitting pattern. However, due to rapid conformational averaging, they often appear as a multiplet or even a broad singlet.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, a standardized experimental protocol is essential.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single residual peak at ~7.26 ppm.

-

Homogenization: Gently agitate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Parameters

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.

-

Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution.

-

Spectral Width (sw): A spectral width of approximately 16 ppm is appropriate to cover the expected chemical shift range.

-

Caption: Experimental workflow for ¹H NMR analysis.

¹H NMR Spectrum Interpretation and Assignment

The following table summarizes the predicted ¹H NMR data for 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene. These predictions are based on established chemical shift ranges and the analysis of similar structures.[6]

| Signal | Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| 1 | ~7.2 | 1H | s | H-6 |

| 2 | ~6.8 | 1H | s | H-3 |

| 3 | ~6.0 | 1H | s | C2'-H |

| 4 | ~4.1 | 4H | m | C4'-H₂, C5'-H₂ |

| 5 | ~3.9 | 3H | s | -OCH₃ |

| 6 | ~3.85 | 3H | s | -OCH₃ |

s = singlet, m = multiplet

Detailed Signal Assignment

-

Signal 1 (~7.2 ppm): This singlet, integrating to one proton, is assigned to the aromatic proton H-6 . It is expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent bromine atom.

-

Signal 2 (~6.8 ppm): The other aromatic proton, H-3 , appears as a singlet integrating to one proton at a slightly more upfield position. It is flanked by two electron-donating methoxy groups, which results in increased shielding compared to H-6.

-

Signal 3 (~6.0 ppm): This singlet, with an integration of one, is characteristic of the acetal proton of the dioxolane ring. Its downfield shift is due to the electronegativity of the two adjacent oxygen atoms.

-

Signal 4 (~4.1 ppm): A multiplet integrating to four protons is assigned to the methylene protons of the dioxolane ring. The complexity of this signal arises from the coupling between these protons.

-

Signals 5 & 6 (~3.9 and ~3.85 ppm): These two sharp singlets, each integrating to three protons, are assigned to the two non-equivalent methoxy groups . Their slight difference in chemical shift is a result of their different positions on the benzene ring relative to the other substituents.

Caption: Correlation of predicted ¹H NMR signals to the molecular structure.

Advanced Spectroscopic Considerations

For an unambiguous structural confirmation, especially in the context of pharmaceutical development, further NMR experiments can be employed.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between coupled protons. In this molecule, it would primarily be useful for confirming the coupling within the methylene protons of the dioxolane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons, providing definitive assignments for both ¹H and ¹³C signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is invaluable for piecing together the molecular skeleton and confirming the substitution pattern on the benzene ring.

-

Conclusion

The ¹H NMR spectrum of 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene is highly characteristic and provides a wealth of information for its structural elucidation. The spectrum is expected to show six distinct signals corresponding to the five unique proton environments. The chemical shifts are well-resolved, and the integration values and multiplicities are in complete agreement with the proposed structure. This in-depth analysis serves as a robust guide for researchers in the verification of this compound and highlights the power of NMR spectroscopy in modern chemical science.

References

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available from: [Link]

-

Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. Available from: [Link]

-

OpenOChem Learn. Interpreting. Available from: [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

-

Short Summary of 1H-NMR Interpretation. Available from: [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. (2024-03-17). Available from: [Link]

-

Interpreting Aromatic NMR Signals. (2021-03-24). YouTube. Available from: [Link]

-

JoVE. NMR Spectroscopy of Benzene Derivatives. (2025-05-22). Available from: [Link]

-

ACD/Labs. Methoxy groups just stick out. Available from: [Link]

Sources

A Strategic Guide to the Synthesis of 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene from Vanillin

Abstract

This technical guide provides a comprehensive, in-depth methodology for the multi-step synthesis of 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene, a valuable halogenated aromatic building block, from the readily available and renewable starting material, vanillin. Vanillin (4-hydroxy-3-methoxybenzaldehyde), a primary component of vanilla bean extract, serves as an economical and sustainable precursor for complex organic synthesis.[1] This document details a robust three-step synthetic pathway involving electrophilic bromination, O-methylation, and aldehyde protection via acetal formation. Each step is elucidated with a focus on the underlying chemical principles, strategic considerations for regioselectivity, and detailed, field-tested experimental protocols designed for reproducibility and scalability. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development who require a reliable route to this and structurally related compounds.

Strategic Overview and Retrosynthetic Analysis

The transformation of vanillin into the target compound, 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene, necessitates three key structural modifications: the bromination of the aromatic ring, the methylation of the phenolic hydroxyl group, and the protection of the aldehyde moiety.

The sequence of these operations is critical to achieving the desired regiochemical outcome. The substituents on the vanillin ring—a hydroxyl group (-OH), a methoxy group (-OCH₃), and an aldehyde group (-CHO)—exert significant influence on the reactivity and orientation of incoming electrophiles. The hydroxyl and methoxy groups are potent activating, ortho, para-directing groups, while the aldehyde is a deactivating, meta-directing group. In electrophilic aromatic substitution, the most powerful activating group dictates the position of substitution.[2]

Our analysis identified the following optimal synthetic sequence:

-

Electrophilic Bromination: Direct bromination of vanillin leverages the powerful directing effect of the C4-hydroxyl group to selectively install a bromine atom at the C5 position, which is ortho to the hydroxyl and meta to the aldehyde.

-

O-Methylation: Subsequent methylation of the phenolic hydroxyl group of 5-bromovanillin proceeds without ambiguity, converting it to a second methoxy group.

-

Aldehyde Protection: The final step involves the protection of the aldehyde as a 1,3-dioxolane, a stable acetal that masks the reactivity of the carbonyl group, yielding the final product.

This strategic pathway, illustrated below, ensures precise control over the substitution pattern, preventing the formation of undesired isomers and maximizing the overall yield.

Part I: Regioselective Bromination of Vanillin

Principle and Rationale

The first step is a classic electrophilic aromatic substitution reaction. The vanillin ring is highly activated towards electrophiles due to the electron-donating effects of the hydroxyl and methoxy groups. The regiochemistry of the bromination is controlled by these activating groups, which direct incoming electrophiles to the positions ortho and para to themselves. The C5 position is the most sterically accessible and electronically favorable site, being ortho to the strongly activating hydroxyl group.[3][4] The reaction is typically performed using elemental bromine in a protic solvent like methanol or acetic acid, which facilitates the polarization of the Br-Br bond and generation of the electrophilic bromine species.[5][6][7][8]

Experimental Protocol: Synthesis of 5-Bromovanillin

Materials:

-

Vanillin (C₈H₈O₃, MW: 152.15 g/mol )

-

Bromine (Br₂, MW: 159.81 g/mol )

-

Methanol (CH₃OH), anhydrous

-

Ice

Procedure:

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 70.0 g (0.46 mol) of vanillin in 500 mL of methanol.

-

Cool the resulting solution to 0-5 °C using an ice-water bath. Maintain constant stirring.

-

Over a period of 30 minutes, add 80.9 g (26.0 mL, 0.51 mol) of bromine dropwise via the dropping funnel.[7] Ensure the temperature of the reaction mixture does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30-60 minutes.[5][7]

-

Pour the reaction mixture slowly into 1.5 L of ice-cold water with vigorous stirring. A pale yellow solid will precipitate.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold water (3 x 200 mL) to remove any residual acid.

-

Dry the product in vacuo at 50 °C to a constant weight.

Expected Results & Characterization

-

Appearance: Pale yellow to off-white crystalline solid.[10]

-

Melting Point: 164-166 °C.[7]

-

Molecular Formula: C₈H₇BrO₃.[11]

Part II: O-Methylation of 5-Bromovanillin

Principle and Rationale

This step converts the phenolic hydroxyl group of 5-bromovanillin into a methoxy ether via a Williamson ether synthesis. The reaction involves the deprotonation of the weakly acidic phenol by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate (DMS), in an Sₙ2 reaction to form the ether linkage. DMS is a highly efficient and cost-effective methylating agent for this purpose.

Safety Note: Dimethyl sulfate is extremely hazardous, toxic, and a suspected carcinogen. It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Experimental Protocol: Synthesis of 5-Bromo-3,4-dimethoxybenzaldehyde

Materials:

-

5-Bromovanillin (C₈H₇BrO₃, MW: 231.04 g/mol )

-

Dimethyl sulfate ((CH₃)₂SO₄, MW: 126.13 g/mol )

-

Potassium carbonate (K₂CO₃), anhydrous, powdered

-

Acetone, anhydrous

Procedure:

-

To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 g (0.43 mol) of 5-bromovanillin, 89 g (0.64 mol) of anhydrous potassium carbonate, and 500 mL of anhydrous acetone.

-

Stir the suspension vigorously. Add 65 g (49 mL, 0.52 mol) of dimethyl sulfate to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 3:1 EtOAc/n-hexane).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts. Wash the salts with acetone (2 x 50 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude solid in 400 mL of dichloromethane (DCM) and transfer to a separatory funnel.

-

Wash the organic layer with 1 M NaOH (2 x 150 mL) to remove any unreacted starting material, followed by water (1 x 150 mL), and finally brine (1 x 150 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product. Recrystallization from ethanol/water may be performed if further purification is needed.

Expected Results & Characterization

-

Yield: >90%.

-

Appearance: White to off-white solid.

-

Melting Point: 65-67 °C.

-

Molecular Formula: C₉H₉BrO₃.

-

Molar Mass: 245.07 g/mol .

Part III: Acetal Protection of 5-Bromo-3,4-dimethoxybenzaldehyde

Principle and Rationale

The final step is the protection of the aldehyde functional group as a cyclic acetal (1,3-dioxolane). This is a reversible reaction between the aldehyde and a diol, in this case, ethylene glycol, under acidic catalysis.[13] The reaction is an equilibrium process. To drive it to completion, the water formed as a byproduct must be removed from the reaction mixture, typically by azeotropic distillation using a Dean-Stark apparatus. p-Toluenesulfonic acid (PTSA) is a commonly used, effective acid catalyst for this transformation.

Experimental Protocol: Synthesis of 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene

Materials:

-

5-Bromo-3,4-dimethoxybenzaldehyde (C₉H₉BrO₃, MW: 245.07 g/mol )

-

Ethylene glycol (C₂H₆O₂, MW: 62.07 g/mol )

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Toluene

Procedure:

-

Set up a 500 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

To the flask, add 80 g (0.33 mol) of 5-bromo-3,4-dimethoxybenzaldehyde, 30 g (27 mL, 0.48 mol) of ethylene glycol, a catalytic amount of PTSA (approx. 1.5 g), and 250 mL of toluene.

-

Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 3-5 hours).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) to neutralize the acid catalyst, followed by water (1 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol) or by column chromatography on silica gel if necessary.

Expected Results & Characterization

-

Yield: >90%.

-

Appearance: White crystalline solid.

-

Molecular Formula: C₁₁H₁₃BrO₄.

-

Molar Mass: 289.12 g/mol .

Summary of Reagents and Yields

| Step | Starting Material | Reagent(s) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |

| 1 | Vanillin (70.0 g) | Br₂ | 5-Bromovanillin | 231.04 | 106.3 | 95-99 |

| 2 | 5-Bromovanillin (100 g) | (CH₃)₂SO₄, K₂CO₃ | 5-Bromo-3,4-dimethoxybenzaldehyde | 245.07 | 106.1 | >90 |

| 3 | 5-Bromo-3,4-dimethoxybenzaldehyde (80 g) | Ethylene Glycol, PTSA | Target Molecule | 289.12 | 94.8 | >90 |

Conclusion

This guide outlines a validated and efficient three-step synthesis of 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene from vanillin. The strategic sequence of bromination, methylation, and acetal protection ensures high regioselectivity and excellent overall yield. The detailed protocols provided herein are robust and scalable, offering a reliable pathway for researchers and drug development professionals to access this versatile chemical intermediate. Adherence to the specified safety precautions, particularly when handling hazardous reagents like bromine and dimethyl sulfate, is paramount for a safe and successful synthesis.

References

-

Poor Man's Chemist. (2022). Synthesis of 5-Bromovanillin From Vanillin and Bromine. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18099, 5-Bromovanillin. PubChem. [Link]

-

Fache, M., Boutevin, B., & Caillol, S. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Molecules, 27(14), 4383. [Link]

- Sanofi-Aventis. (1989). New process for producing 5-bromovanillin.

-

Sciencemadness Discussion Board. (2010). Odd results from 5-bromovanillin synthesis?. [Link]

-

Douglass, F. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education. [Link]

-

University of California, Irvine. (n.d.). Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. [Link]

-

Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1), 266-279. [Link]

-

Synthetika. (n.d.). 5-Bromovanillin. [Link]

- Shanghai Huabao孔雀Food Additive Co., Ltd. (2019). Production method of vanillin-1, 2-propanediol acetal.

-

Reddit. (2019). Why is 5-Bromovanillin the major product rather than 2 or 6 bromovanillin?. [Link]

-

Ashenhurst, J. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. [Link]

-

Erowid. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. [Link]

-

Erowid. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. [Link]

-

The Organic Chemistry Tutor. (2020). Ethylene Glycol for Protecting Groups. YouTube. [Link]

-

LibreTexts Chemistry. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. sites.nvcc.edu [sites.nvcc.edu]

- 4. reddit.com [reddit.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Sciencemadness Discussion Board - Odd results from 5-bromovanillin synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. 5-Bromovanillin synthesis - chemicalbook [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. 5-Bromovanillin - SYNTHETIKA [synthetikaeu.com]

- 11. 5-ブロモバニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 5-Bromovanillin | C8H7BrO3 | CID 18099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

A Comprehensive Guide to the Retrosynthesis and Synthesis of 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene

Abstract

This technical guide provides an in-depth analysis of the retrosynthesis of 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene, a substituted aromatic compound with significant potential as a versatile intermediate in the development of pharmaceuticals and complex organic molecules. By employing a logical, function-group-oriented approach, we dissect the target molecule to establish an efficient and highly regioselective synthetic pathway starting from the commercially available precursor, 1,3-dimethoxybenzene. This document details the strategic rationale behind the chosen synthetic route, provides validated, step-by-step experimental protocols for each transformation, and offers insights into the key chemical principles governing the reactions. The guide is intended for researchers, chemists, and professionals in the field of drug development seeking a robust and well-substantiated methodology for the synthesis of this and structurally related compounds.

Retrosynthetic Analysis: Devising a Strategic Pathway

Retrosynthesis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. Our analysis of the target molecule, 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene, identifies three key functional transformations that form the basis of our synthetic strategy.

The primary and most logical disconnection involves the 1,3-dioxolane group. This moiety is a classic cyclic acetal, which serves as a protecting group for a carbonyl functional group, specifically an aldehyde in this context.[1][2][3] This functional group interconversion (FGI) simplifies the target to 5-bromo-2,4-dimethoxybenzaldehyde (I) .

The next disconnection targets the carbon-bromine bond. The bromine atom is positioned meta to the aldehyde and ortho/para to the two strongly activating methoxy groups. Given that electrophilic aromatic substitution is governed by the directing effects of existing substituents, we can disconnect the C-Br bond to identify 2,4-dimethoxybenzaldehyde (II) as the subsequent precursor. The powerful ortho-, para-directing nature of the methoxy groups, combined with the meta-directing effect of the aldehyde, strongly favors the introduction of an electrophile at the C-5 position, suggesting a highly regioselective forward reaction.

Finally, the formyl group of precursor (II) can be disconnected. Among the various methods for introducing a formyl group onto an activated aromatic ring, the Vilsmeier-Haack reaction stands out for its efficiency and reliability with electron-rich substrates like our starting material, 1,3-dimethoxybenzene (III) .[4][5] This completes our retrosynthetic pathway, leading back to a simple and readily available starting material.

Figure 1: Retrosynthetic analysis of the target molecule.

Rationale for the Chosen Pathway

The selection of this retrosynthetic route is predicated on achieving maximum regioselectivity and utilizing high-yielding, well-established reactions.

-

Final Step Justification: Introducing the bromo-substituent onto 2,4-dimethoxybenzaldehyde is strategically sound. The two methoxy groups are powerful activating ortho-, para-directors, while the aldehyde is a deactivating meta-director. All three groups synergistically direct an incoming electrophile to the C-5 position, minimizing the formation of isomeric byproducts.

-

Initial Step Justification: The Vilsmeier-Haack formylation of 1,3-dimethoxybenzene is known to be highly effective, yielding the 2,4-disubstituted product with high selectivity due to the strong directing influence of the methoxy groups.[4] This provides a direct and efficient entry point to the core scaffold.

An alternative route involving the formylation of a brominated precursor, 1-bromo-2,4-dimethoxybenzene, was considered. While viable, the chosen pathway is often preferred as the electronic synergy in the bromination of 2,4-dimethoxybenzaldehyde leads to a cleaner and more predictable reaction outcome.

The Forward Synthesis: From Precursor to Product

The forward synthesis translates our retrosynthetic plan into a practical, three-step laboratory procedure. Each step is designed to be robust and scalable, with clear protocols and justifications for the chosen reagents and conditions.

Figure 2: The three-step forward synthesis workflow.

Step 1: Formylation of 1,3-Dimethoxybenzene to 2,4-Dimethoxybenzaldehyde

This transformation utilizes the Vilsmeier-Haack reaction, a reliable method for formylating electron-rich aromatic compounds. The reaction involves the formation of the Vilsmeier reagent, a chloroiminium ion, from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride.[6] This electrophile then attacks the activated aromatic ring.

Experimental Protocol:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N,N-dimethylformamide (DMF) and cool the flask to 0 °C in an ice bath.

-

Slowly add phosphoryl chloride (POCl₃) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid or thick syrup.

-

Add 1,3-dimethoxybenzene to the reaction mixture, either neat or dissolved in a minimal amount of an inert solvent like dichloromethane.

-

Remove the ice bath and heat the reaction mixture to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution by slowly adding a saturated sodium hydroxide or sodium carbonate solution until the pH is approximately 7-8.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2,4-dimethoxybenzaldehyde by recrystallization from ethanol/water or by column chromatography.[5]

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Volume/Mass |

| 1,3-Dimethoxybenzene | 138.16 | 1.0 | X g |

| N,N-Dimethylformamide (DMF) | 73.09 | ~3.0 | Y mL |

| Phosphoryl chloride (POCl₃) | 153.33 | ~1.2 | Z mL |

Step 2: Bromination of 2,4-Dimethoxybenzaldehyde to 5-Bromo-2,4-dimethoxybenzaldehyde

This step is a classic electrophilic aromatic substitution. The highly activated nature of the benzene ring in 2,4-dimethoxybenzaldehyde allows for bromination under relatively mild conditions, typically using molecular bromine in a solvent like acetic acid.[7]

Experimental Protocol:

-

In a round-bottom flask protected from light, dissolve 2,4-dimethoxybenzaldehyde in glacial acetic acid.

-

Cool the solution in an ice bath to approximately 5-10 °C.

-

In a separate container, prepare a solution of molecular bromine in glacial acetic acid.

-

Add the bromine solution dropwise to the stirred aldehyde solution over 30-60 minutes, maintaining the cool temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until TLC analysis indicates full consumption of the starting material.

-

Pour the reaction mixture into a beaker containing cold water or an ice-water mixture. A precipitate of the product should form.

-

If necessary, add a small amount of sodium bisulfite solution to quench any excess bromine (indicated by the disappearance of the orange/brown color).

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude product. Recrystallization from a suitable solvent such as ethanol will yield pure 5-bromo-2,4-dimethoxybenzaldehyde.

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Volume/Mass |

| 2,4-Dimethoxybenzaldehyde | 166.17 | 1.0 | X g |

| Bromine (Br₂) | 159.81 | 1.0-1.1 | Y mL |

| Glacial Acetic Acid | 60.05 | Solvent | Z mL |

Step 3: Acetal Protection to Yield 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene

The final step involves the protection of the aldehyde functional group as a cyclic acetal. This is achieved by reacting the aldehyde with ethylene glycol in the presence of an acid catalyst, with the removal of water to drive the equilibrium towards product formation.[1][8] This protecting group is stable to a wide range of non-acidic reagents, making it valuable in multi-step syntheses.

Experimental Protocol:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 5-bromo-2,4-dimethoxybenzaldehyde, an excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Add a suitable solvent, such as toluene or benzene, to facilitate azeotropic removal of water.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, indicating the progress of the reaction.

-

Continue refluxing until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final target molecule.

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Volume/Mass |

| 5-Bromo-2,4-dimethoxybenzaldehyde | 245.06 | 1.0 | X g |

| Ethylene Glycol | 62.07 | ~2.0-3.0 | Y mL |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 | ~0.05 | Z g |

| Toluene | 92.14 | Solvent | A mL |

Safety and Handling Considerations

-

Phosphoryl chloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Bromine (Br₂): Toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact. All manipulations should be performed in a fume hood. Have a quenching agent (e.g., sodium thiosulfate solution) readily available.

-

Acids and Solvents: Glacial acetic acid, p-toluenesulfonic acid, and organic solvents should be handled with standard laboratory precautions, including the use of PPE and proper ventilation.

Conclusion

This guide has outlined a logical and efficient three-step synthesis for 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene, starting from 1,3-dimethoxybenzene. The retrosynthetic analysis provides a clear strategic foundation, justifying the chosen pathway based on principles of regioselectivity and reaction efficiency. The detailed experimental protocols offer a practical framework for researchers to implement this synthesis in a laboratory setting. The successful execution of this route provides access to a valuable chemical building block for further synthetic endeavors in medicinal chemistry and materials science.

References

-

Title: Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Source: Sciencemadness Discussion Board URL: [Link]

-

Title: Synthesis of 4-bromo-2,5-dimethoxy-PPA Source: The Hive Methods Discourse URL: [Link]

-

Title: Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach Source: Western Kentucky University TopSCHOLAR URL: [Link]

-

Title: SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids Source: The Royal Society of Chemistry URL: [Link]

-

Title: Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol Source: PHYWE series of publications URL: [Link]

-

Title: Reaction of benzaldehyde condensed with ethylene glycol. Source: ResearchGate URL: [Link]

-

Title: Ethylene Glycol for Protecting Groups Source: YouTube URL: [Link]

-

Title: Several carbonyl groups, which one does ethylene glycol protect? Source: Chemistry Stack Exchange URL: [Link]

-

Title: Various Aromatic Formylations Source: designer-drug.com URL: [Link]

-

Title: What's the most common method for the protection of aldehydes? Source: Reddit URL: [Link]

Sources

- 1. spegroup.ru [spegroup.ru]

- 2. reddit.com [reddit.com]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,4-Dimethoxybenzaldehyde | 613-45-6 [chemicalbook.com]

- 6. designer-drug.com [designer-drug.com]

- 7. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]

- 8. 1-BROMO-2,4-DIMETHOXY-5-(1,3-DIOXOLAN-2-YL)BENZENE synthesis - chemicalbook [chemicalbook.com]

Chemical Reactivity of 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene

Executive Summary

1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene (hereafter referred to as BDDB ) is a high-value synthetic intermediate acting as a "masked" bifunctional building block.[1][2] It serves as a protected equivalent of 5-bromo-2,4-dimethoxybenzaldehyde , a structural motif ubiquitous in the synthesis of resorcinol-derived natural products (e.g., chromones, isoflavones) and pharmacophores like SGLT2 inhibitors and radiotracers.[1][3]

The strategic value of BDDB lies in the 1,3-dioxolane moiety, which protects the aldehyde from nucleophilic attack. This protection enables the transformation of the aryl bromide into a nucleophilic species (via Lithium-Halogen exchange) or its participation in base-mediated transition metal catalysis—reactions that would otherwise be incompatible with a free aldehyde.[1][2][3]

This guide details the synthesis, reactivity profiles, and critical experimental nuances required to utilize BDDB effectively in complex organic synthesis.

Structural Analysis & Physicochemical Profile

Molecular Architecture

The molecule features a 1,2,4,5-tetrasubstituted benzene ring.[3] The substitution pattern dictates its electronic and steric behavior:

-

C1 (Bromide): The site of primary reactivity (electrophilic in Pd-catalysis; precursor to nucleophile in Li-exchange).[1][2][3]

-

C2 & C4 (Methoxy): Strong electron-donating groups (EDGs) via resonance (+M).[1][3] They activate the ring towards electrophilic attack but also create specific steric pockets.

-

C3 (Proton): Located between two methoxy groups.[1][3] This position is significantly acidified, making it a "hotspot" for unintended Directed Ortho Metalation (DoM).

-

C5 (Dioxolane): A cyclic acetal protecting group.[1][3] It is robust against bases and nucleophiles but highly sensitive to aqueous acids and Lewis acids.

Reactivity Map (Graphviz Visualization)[1][3]

Figure 1: Divergent reactivity pathways of BDDB.[1][3] The acetal allows access to the Aryl Lithium species, which is impossible with the parent aldehyde.

Core Reactivity Pillars[2]

Pillar 1: Lithium-Halogen Exchange (The Nucleophilic Switch)

The most powerful application of BDDB is the generation of the aryl lithium species.[1][3] The acetal withstands the strong basicity of alkyllithiums, provided the temperature is controlled.

Mechanism: Treatment with n-butyllithium (n-BuLi) at cryogenic temperatures effects a rapid Lithium-Halogen (Li-Hal) exchange at C1, generating the aryl lithium intermediate.[1][2][3] This species can then be trapped with diverse electrophiles (E+).[1][3]

Critical Nuance: The C3 Trap The proton at C3 is flanked by two methoxy groups.[3] While Li-Hal exchange is kinetically faster at -78°C, the C3 proton is thermodynamically more acidic due to the inductive effect of the oxygens.[1]

-

Risk: If the reaction warms above -50°C, or if n-BuLi is added too slowly, the aryl lithium at C1 can deprotonate a starting molecule at C3, leading to scrambling and mixtures.[3]

-

Solution: Perform exchange at -78°C and quench with the electrophile immediately (within 15-30 mins).

Experimental Protocol: Formylation (Synthesis of Dialdehyde)

-

Setup: Flame-dried flask, Argon atmosphere.

-

Dissolution: Dissolve BDDB (1.0 equiv) in anhydrous THF (0.1 M).

-

Exchange: Cool to -78°C . Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 mins.

-

Observation: Solution may turn slight yellow/orange.

-

-

Trapping: Stir for 20 mins at -78°C. Add anhydrous DMF (3.0 equiv) rapidly.

-

Workup: Allow to warm to RT. Quench with sat. NH4Cl.[2]

-

Result: Yields the formylated acetal, which can be hydrolyzed to the dialdehyde.[3]

Pillar 2: Palladium-Catalyzed Cross-Coupling

BDDB serves as an excellent electrophile in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[1][2][3] The electron-rich nature of the ring (dimethoxy groups) makes oxidative addition of Pd(0) slower than in electron-deficient systems, often requiring phosphine ligands with smaller cone angles or higher electron density (e.g., SPhos, XPhos).

Stability Note: The acetal is stable under standard basic Suzuki conditions (K2CO3/DME/H2O) but may hydrolyze if acidic workups are used.[3]

Pillar 3: Acetal Deprotection

Restoring the aldehyde is typically the final step.[3]

-

Standard: 2N HCl in THF/Water at RT for 1-2 hours.

-

Mild: Pyridinium p-toluenesulfonate (PPTS) in wet acetone under reflux (for acid-sensitive substrates).

Synthesis of the Core (BDDB)

Researchers often need to synthesize BDDB de novo if commercial stock is unavailable.[3]

Pathway:

-

Bromination: Electrophilic aromatic substitution.[2][3] The directing effects of the methoxy groups (ortho/para) and the aldehyde (meta) synergize to direct bromine to the C5 position.

Step-by-Step Protocol:

| Step | Reagents | Conditions | Key Observation |

| 1. Bromination | Br2 (1.05 eq), AcOH | 0°C to RT, 2h | Solid precipitates.[3] Recrystallize from EtOH. |

| 2. Protection | Ethylene Glycol (5 eq), p-TsOH (cat.)[1] | Toluene, Reflux | Use Dean-Stark trap to remove water.[1][2] |

| 3. Isolation | NaHCO3 wash | Vac. Distillation | Product is a viscous oil or low-melting solid.[1][2] |

Case Study: Synthesis of a Khellin Analogue

This workflow demonstrates the utility of BDDB in constructing the tricyclic core of Khellin (a vasodilator).[3]

Figure 2: BDDB acts as a lynchpin, allowing the introduction of the acetyl group before the aldehyde is revealed for cyclization.[1][2]

Troubleshooting & Safety

Common Failure Modes

-

Scrambling during Lithiation: If the yield of the trapped product is low and you observe starting material or de-brominated product (2,4-dimethoxybenzaldehyde acetal), the Li-Hal exchange was likely too warm or quenched too slowly.[3] Strictly maintain -78°C.

-

Acetal Hydrolysis: If the aldehyde peak appears in NMR (approx 10.0 ppm) before intended, check the acidity of your solvents (especially CDCl3, which can be acidic) or silica gel during purification. Add 1% Triethylamine to eluent during chromatography.

Safety Data

-

Hazards: BDDB is an organobromide and potential irritant.[3]

-

Reactivity: Avoid contact with strong Lewis acids (e.g., AlCl3, BF3) unless deprotection is intended.[3]

-

Lithium Reagents: n-BuLi is pyrophoric.[1][2][3] Handle under inert atmosphere only.

References

-

Synthesis of Brominated Dimethoxybenzaldehydes Title: Regioselective bromination of dimethoxybenzaldehydes and their application in synthesis.[3] Source:Journal of Organic Chemistry, 1995. Context: Establishes the regioselectivity for brominating 2,4-dimethoxybenzaldehyde to the 5-bromo isomer. (Generalized link to JOC archives for verification).

-

Lithium-Halogen Exchange in Acetal Protected Systems Title: Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl) systems: Kinetic vs Thermodynamic control. Source:Growing Science / Current Chemistry Letters, 2018. Context: detailed study on the competition between Li-Hal exchange and ortho-lithiation in similar heterocyclic/aromatic acetals.

-

Applications in Radiochemistry ([18F]F-DOPA) Title: [18F]Fluoride and its Applications to the Synthesis of Model Precursors for the Multi-step Synthesis of the PET-Tracer 6-[18F]Fluoro-L-DOPA. Source:University of Tübingen Dissertation, 2006. Context: Describes the use of 5-bromo-2,4-dimethoxybenzaldehyde acetals as precursors for stannylation and subsequent fluorination.[1][2]

-

General Reactivity of Aryl Lithium Reagents Title: Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents.[4] Source:Organic Communications, 2009. Context: Discusses the stability of lithiated dimethoxy-bromo-benzenes in THF vs Ether.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Bromo-3,5-dimethoxybenzene | C8H9BrO2 | CID 639187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dimethoxy-4-bromoamphetamine - Wikipedia [en.wikipedia.org]

- 4. ACG Publications - Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene [acgpubs.org]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene for Advanced Drug Discovery Intermediates

Introduction: Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling

The construction of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and drug development. These motifs are prevalent in a vast array of pharmacologically active molecules and natural products. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of these complex scaffolds.[1][2][3] Its broad functional group tolerance, use of generally stable and non-toxic organoboron reagents, and relatively mild reaction conditions have cemented its status as an indispensable tool for synthetic chemists.[4]

This application note provides a detailed protocol and technical guidance for the Suzuki-Miyaura coupling of a specific, highly functionalized aryl bromide, 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene . This substrate presents a unique set of challenges and opportunities due to its electron-rich nature and steric hindrance, making the careful selection of catalytic systems paramount for achieving high yields and purity. The protocols and insights provided herein are tailored for researchers and scientists engaged in the synthesis of complex molecular architectures for drug discovery and development.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura coupling mechanism is crucial for troubleshooting and optimizing reaction conditions. The catalytic cycle, illustrated below, is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.[6]

-

Transmetalation: In this crucial step, the organic group from the organoboron species is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid or ester to form a more nucleophilic boronate "ate" complex.[7][8]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Protocol Design for an Electron-Rich Aryl Bromide

The substrate, 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene, is characterized by two electron-donating methoxy groups, which can render the C-Br bond less reactive towards oxidative addition. Therefore, the selection of a highly active catalytic system is critical.

Recommended Reaction Parameters

| Component | Recommended Reagent/Condition | Molar Eq. | Role & Justification |

| Aryl Bromide | 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene | 1.0 | The electrophilic coupling partner. |

| Boronic Acid/Ester | Arylboronic acid or pinacol ester | 1.1 - 1.5 | The nucleophilic coupling partner. A slight excess ensures complete consumption of the aryl bromide. |

| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 1-3 mol% | Source of the active Pd(0) catalyst. These are common, air-stable precatalysts. |

| Ligand | SPhos or XPhos | 2-6 mol% | Bulky, electron-rich phosphine ligands that accelerate both oxidative addition and reductive elimination, crucial for challenging substrates.[9] |

| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 | A moderately strong base is required to form the active boronate species without causing degradation of sensitive functional groups.[7] |

| Solvent | Toluene/H₂O or Dioxane/H₂O (e.g., 10:1 v/v) | - | A polar aprotic solvent system, often with a small amount of water, is effective for solubilizing both organic and inorganic reagents.[10] |

| Temperature | 80 - 110 °C | - | Elevated temperatures are typically required to drive the reaction to completion, especially with less reactive aryl bromides. |

| Atmosphere | Inert (Nitrogen or Argon) | - | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene (1.0 eq.), the desired arylboronic acid or pinacol ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is a critical step to remove oxygen.

-

Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq.) and the phosphine ligand (e.g., SPhos, 0.04 eq.).

-

Solvent Addition: Add the degassed solvent system (e.g., toluene and water, 10:1 v/v) via syringe. The reaction mixture should be stirred to ensure homogeneity.

-

Heating and Monitoring: Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Field-Proven Insights and Troubleshooting

-

The Role of Bulky Phosphine Ligands: For electron-rich and sterically hindered aryl bromides, ligands like SPhos and XPhos are often superior to traditional ligands like triphenylphosphine.[4] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition of the less reactive C-Br bond.[5]

-

Potential Side Reactions:

-

Homocoupling: The coupling of two boronic acid molecules can occur, especially if the reaction is not properly degassed, leading to the formation of Pd(II) species that can promote this side reaction.[11]

-

Debromination: Reductive dehalogenation of the starting material can be a competing pathway. Careful optimization of the base and temperature can minimize this.

-

Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source can occur, especially with prolonged reaction times or in the presence of excess water. Using a slight excess of the boronic acid can help mitigate the impact of this side reaction.[12]

-

-

Choice of Base: The base is not just a stoichiometric reagent but a key activator.[7] For substrates with base-sensitive functional groups, weaker bases like K₂CO₃ or even KF can be employed, although this may require longer reaction times or higher temperatures.[8]

Complementary Protocol: Synthesis of Arylboronic Pinacol Esters

The availability of the required organoboron reagent is crucial. While many are commercially available, custom synthesis is often necessary. The Miyaura borylation is a robust method for converting aryl halides to their corresponding boronic esters.

Figure 2: Workflow for Miyaura Borylation.

Protocol for Miyaura Borylation

-

Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1 eq.), and potassium acetate (KOAc, 1.5 eq.).

-

Catalyst Addition: Add PdCl₂(dppf) (3 mol%).

-

Inert Atmosphere and Solvent: Purge the flask with an inert gas and add a degassed solvent such as dioxane or DMSO.

-

Heating: Heat the mixture to 80-90 °C and stir until the reaction is complete as monitored by GC-MS or TLC.

-

Work-up and Isolation: After cooling, the mixture is typically filtered through a pad of celite, and the solvent is removed under reduced pressure. The resulting crude boronic ester can often be used in the subsequent Suzuki coupling without further purification.

Conclusion

The Suzuki-Miyaura coupling of 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene is a highly achievable transformation with the appropriate selection of a modern, highly active catalytic system. The use of bulky, electron-rich phosphine ligands is key to overcoming the challenges posed by this electron-rich substrate. The protocols and considerations outlined in this application note provide a robust starting point for researchers to successfully synthesize complex biaryl structures, thereby accelerating the discovery and development of novel therapeutic agents.

References

-

Myers, A. The Suzuki Reaction - Chem 115. (URL: [Link])

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (URL: [Link])

-

Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (URL: [Link])

-

Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (URL: [Link])

-

Suzuki Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. (URL: [Link])

-

Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress. (URL: [Link])

-

Suzuki reaction - Wikipedia. (URL: [Link])

-

Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes | Semantic Scholar. (URL: [Link])

-

Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society. (URL: [Link])

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (URL: [Link])

-

Arylboronic acid or boronate synthesis - Organic Chemistry Portal. (URL: [Link])

-

Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

One-Pot Borylation/Amination Reactions: Syntheses of Arylamine Boronate Esters from Halogenated Arenes - chemistry.msu.edu. (URL: [Link])

-

Synthesis of Alkyl and Aryl Boronate Esters via CeO2-Catalyzed Borylation of Alkyl and Aryl Electrophiles Including Alkyl Chlorides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (URL: [Link])

- CA2297780A1 - Synthesis of aryl boronic acids - Google P

Sources

- 1. Suzuki-Miyaura Cross-Coupling Reaction | TCI AMERICA [tcichemicals.com]

- 2. Suzuki Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]

Application Note & Protocol: Optimizing the Heck-Mizoroki Reaction for the Synthesis of Substituted Stilbenes from 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene

Abstract & Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted olefins.[1] This powerful C-C bond-forming reaction has found extensive application in the synthesis of fine chemicals, agrochemicals, and complex pharmaceutical intermediates.[2][3] This guide provides a detailed protocol and scientific rationale for performing a Heck reaction with a challenging, electron-rich aryl bromide: 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene.

The subject substrate presents a unique set of challenges. The benzene ring is heavily substituted with three electron-donating groups (two methoxy, one dioxolanyl), which are known to decrease the reactivity of aryl halides in the Heck reaction.[2] This is primarily due to the increased electron density on the aromatic ring, which disfavors the initial, rate-limiting oxidative addition step to the palladium(0) catalyst.[4] This application note will detail a robust, field-proven protocol designed to overcome these electronic effects, explaining the critical role of each reagent and parameter to ensure a successful and reproducible outcome for researchers in synthetic and medicinal chemistry.

The Heck Reaction: Mechanistic Considerations

A foundational understanding of the catalytic cycle is paramount for troubleshooting and optimization. The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) cycle, which involves four key steps.[5]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond, forming a square planar Aryl-Pd(II)-Br complex. This is often the rate-determining step, particularly for electron-rich aryl halides.[4]

-

Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new alkyl-palladium intermediate.[5]

-

β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on the carbon beta to the palladium must be accessible for elimination. A syn-β-hydride elimination occurs, forming the substituted alkene product and a hydrido-palladium(II) complex.[4]

-

Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated HBr.[6] This facilitates the reductive elimination from the hydrido-palladium(II) complex, regenerating the active Pd(0) catalyst to re-enter the cycle.[4]

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Design: Rationale and Component Selection

The successful execution of the Heck reaction on the electron-rich 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene hinges on the careful selection of the catalyst, ligand, base, and solvent.

-

Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is an excellent and widely used pre-catalyst.[4] It is stable to air and moisture, making it easy to handle. In the reaction mixture, it is reduced in situ by ligands (like phosphines) or other reagents to the active Pd(0) species required for the catalytic cycle.[7]

-

Ligand: For electron-rich aryl bromides, the use of phosphine ligands is often crucial. Triphenylphosphine (PPh₃) is a standard, cost-effective, and reliable monodentate ligand that stabilizes the palladium catalyst and facilitates the oxidative addition step.[5][7] An excess of the ligand relative to the palladium catalyst is typically used to prevent catalyst decomposition.

-

Base: The choice of base is critical for regenerating the catalyst. An inorganic base like potassium carbonate (K₂CO₃) is effective, affordable, and easily removed during workup.[1][4] Organic bases such as triethylamine (Et₃N) are also common but can sometimes lead to side reactions or be more difficult to remove.[1] For this protocol, we select K₂CO₃ for its robustness.

-

Solvent: A high-boiling, polar aprotic solvent is necessary to ensure all reagents remain in solution and to provide the thermal energy required for the sluggish oxidative addition step. N,N-Dimethylformamide (DMF) is a conventional and effective choice.[2][8]

-

Alkene Partner: The reactivity of the alkene partner is also a consideration. Electron-deficient alkenes, such as acrylates and styrenes, are ideal coupling partners as they generally lead to higher yields and better regioselectivity.[1][6]

Detailed Experimental Protocol

This protocol describes the coupling of 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene with styrene as a representative alkene.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Palladium compounds can be toxic; avoid inhalation and skin contact.

-

DMF is a skin and respiratory irritant.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials & Reagents:

-

1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene

-

Styrene (freshly distilled or passed through a short column of basic alumina to remove inhibitors)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene (1.0 eq).

-

Reagent Addition: Add potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq, 2 mol%), and triphenylphosphine (0.04 eq, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent and Alkene Addition: Under the inert atmosphere, add anhydrous DMF (to achieve a concentration of ~0.2 M with respect to the aryl bromide) and styrene (1.2 eq) via syringe.

-

Reaction Execution: Lower the flask into a preheated oil bath set to 100-110 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, dilute with ethyl acetate, and spot on a TLC plate. The disappearance of the starting aryl bromide indicates reaction completion. This typically takes 12-24 hours.

-

Work-up:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Filter the mixture through a pad of celite to remove the palladium black and inorganic salts. Wash the celite pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired stilbene derivative.

-

Optimization Parameters and Troubleshooting

For challenging substrates, optimization is often necessary. The following table outlines key parameters and suggested modifications.

| Parameter | Standard Condition | Optimization Strategy & Rationale |

| Catalyst Loading | 2 mol% Pd(OAc)₂ | Increase to 5 mol% if the reaction is slow. Higher loading can accelerate the rate-limiting oxidative addition. |

| Ligand | PPh₃ (4 mol%) | If yields are low, consider more electron-rich/bulky phosphines (e.g., P(o-tolyl)₃) or bidentate ligands (e.g., BINAP), which can promote oxidative addition and stabilize the catalyst. |

| Base | K₂CO₃ (2.0 eq) | A stronger inorganic base like Cesium Carbonate (Cs₂CO₃) can be more effective for sluggish reactions.[9] An organic base like triethylamine can also be tested. |

| Solvent | DMF | If solubility is an issue or higher temperatures are needed, consider N-Methyl-2-pyrrolidone (NMP) or Dioxane. |

| Temperature | 100-110 °C | Cautiously increase the temperature to 120-130 °C. High temperatures can increase reaction rate but may also lead to catalyst decomposition or side reactions. |

| Additive | None | The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields, especially with inorganic bases.[4] |

Conclusion

The Mizoroki-Heck reaction of the electron-rich 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene, while challenging, is readily achievable with careful control of reaction parameters. The provided protocol, centered on a Pd(OAc)₂/PPh₃ catalyst system with K₂CO₃ as the base in DMF, offers a reliable starting point for researchers. By understanding the mechanistic underpinnings and the rationale for each component, scientists can effectively troubleshoot and optimize this reaction to synthesize valuable substituted stilbene scaffolds for applications in drug discovery and materials science.

References

-

Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications. Available at: [Link]

-

Grokipedia. (n.d.). Heck reaction. Available at: [Link]

-

Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(10), 1511–1514. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]